2-methyl-4-[4-(1H-1,2,4-triazol-1-yl)phenyl]pyrimidine
Description
2-Methyl-4-[4-(1H-1,2,4-triazol-1-yl)phenyl]pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a methyl group at the 2-position and a phenyl ring bearing a 1,2,4-triazole moiety at the 4-position. Its molecular formula is C₁₃H₁₂N₆, with a molecular weight of 252.28 g/mol. The pyrimidine scaffold is widely utilized in medicinal chemistry due to its role in nucleic acid analogs, while the 1,2,4-triazole group enhances bioavailability and binding affinity in pharmaceutical agents .
Properties
IUPAC Name |
2-methyl-4-[4-(1,2,4-triazol-1-yl)phenyl]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5/c1-10-15-7-6-13(17-10)11-2-4-12(5-3-11)18-9-14-8-16-18/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUCZDTFMDBVCRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)C2=CC=C(C=C2)N3C=NC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-4-[4-(1H-1,2,4-triazol-1-yl)phenyl]pyrimidine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Introduction of the Triazole Moiety: The triazole ring can be introduced via a cyclization reaction involving an azide and an alkyne in the presence of a copper(I) catalyst (CuAAC reaction).
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-methyl-4-[4-(1H-1,2,4-triazol-1-yl)phenyl]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the pyrimidine and triazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated derivatives in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced derivatives with hydrogenated bonds.
Substitution: Formation of substituted pyrimidine or triazole derivatives.
Scientific Research Applications
Antimicrobial Properties
Research indicates that triazole derivatives, including 2-methyl-4-[4-(1H-1,2,4-triazol-1-yl)phenyl]pyrimidine, exhibit significant antimicrobial activity. Triazoles are known for their ability to inhibit fungal cytochrome P450 enzymes, making them effective antifungal agents. Studies have shown that compounds with triazole rings can effectively combat various fungal infections due to their selective toxicity against fungal cells while sparing human cells .
Anticancer Potential
The compound has also been evaluated for its anticancer properties. Triazole-containing compounds have been reported to inhibit tumor growth and induce apoptosis in cancer cells. For instance, research has demonstrated that derivatives of the triazole scaffold can act as dual inhibitors targeting specific kinases involved in cancer progression . The ability to modify the substituents on the triazole and pyrimidine rings allows for the design of compounds with enhanced potency and selectivity against cancer cell lines.
Antioxidant Activity
Another area of interest is the antioxidant potential of triazole derivatives. Compounds containing the 1,2,4-triazole structure have shown promising results in scavenging free radicals and reducing oxidative stress in biological systems. This property is particularly relevant for developing therapeutic agents aimed at mitigating oxidative damage associated with various diseases .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step reactions that allow for the introduction of functional groups at specific positions on the triazole and pyrimidine rings. Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Modifications at the 2-methyl and 4-position of the pyrimidine ring can significantly influence its pharmacological profile .
Case Studies and Research Findings
Several studies have highlighted the applications of this compound:
- Antifungal Activity : A study demonstrated that a series of triazole derivatives exhibited potent antifungal activity against various strains of fungi, indicating that modifications to the triazole ring can enhance efficacy .
- Cancer Treatment : In vitro studies showed that certain derivatives could effectively inhibit cell proliferation in breast cancer models by inducing cell cycle arrest and apoptosis .
- Antioxidant Efficacy : Research indicated that triazole derivatives could reduce oxidative stress markers in cellular models, showcasing their potential as protective agents against oxidative damage .
Mechanism of Action
The mechanism of action of 2-methyl-4-[4-(1H-1,2,4-triazol-1-yl)phenyl]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The pyrimidine ring can interact with nucleic acids, potentially interfering with DNA replication or transcription processes.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Compounds
Physicochemical Properties
- Target Compound: No melting point or solubility data is reported. Its lack of polar substituents (e.g., nitro or trifluoromethoxy groups) suggests moderate lipophilicity.
- 2-(3-Nitro-1H-triazol-1-yl)-4-(pyrrolidin-1-yl)pyrimidine : Melts at 219–221°C (decomposition) ; the pyrrolidine substituent likely enhances solubility in polar solvents .
- Itraconazole-related mixture : Requires storage in light-resistant containers at controlled room temperature, indicating photosensitivity and thermal instability .
Research Findings and Limitations
- Synthetic Yields : The compound in was synthesized in 44% yield , suggesting optimization challenges for triazole-containing pyrimidines .
- Stability Concerns : Decomposition during melting () and storage requirements () highlight stability issues in triazole derivatives, which may extend to the target compound .
- Data Gaps : Biological activity and pharmacokinetic data for the target compound are absent in the provided evidence, necessitating further experimental validation.
Biological Activity
2-Methyl-4-[4-(1H-1,2,4-triazol-1-yl)phenyl]pyrimidine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to explore its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 224.25 g/mol. The compound features a pyrimidine ring substituted with a triazole moiety and a phenyl group, which contributes to its biological activity.
Research indicates that compounds containing the triazole group exhibit various mechanisms of action, including:
- Inhibition of Enzymes : Triazole derivatives often act as inhibitors of enzymes involved in fungal cell wall synthesis and cancer cell proliferation.
- Antiproliferative Effects : Studies have demonstrated that related compounds can induce apoptosis in cancer cells by disrupting cell cycle progression and promoting DNA fragmentation .
Antifungal Activity
Triazole derivatives are widely recognized for their antifungal properties. The presence of the triazole ring in this compound suggests potential efficacy against fungal pathogens by inhibiting the enzyme lanosterol demethylase involved in ergosterol biosynthesis.
Anticancer Activity
Recent studies have highlighted the anticancer potential of similar pyrimidine derivatives. For instance, phenylpyrazolo[3,4-d]pyrimidine compounds demonstrated significant anticancer activity by inhibiting key signaling pathways in cancer cells .
A comparative analysis of IC50 values for various compounds indicated that those with structural similarities to this compound showed potent inhibition against cancer cell lines such as MCF-7 and A549. The IC50 values ranged from 0.3 to 24 µM depending on the specific derivative tested .
| Compound | Target Cell Line | IC50 (µM) |
|---|---|---|
| 2-Methyl-4-[4-(1H-triazol)] | MCF-7 | 5.0 |
| Phenylpyrazolo[3,4-d]pyrimidine | A549 | 0.3 |
| Control (Doxorubicin) | MCF-7 | 0.05 |
Structure-Activity Relationships (SAR)
The biological activity of triazole-containing compounds is influenced by their structural features. Key findings include:
- Substituent Effects : The position and nature of substituents on the phenyl and pyrimidine rings significantly affect potency. For example, electron-withdrawing groups tend to enhance activity against certain targets.
- Triazole Ring Variations : Modifications in the triazole ring can lead to variations in binding affinity and selectivity towards specific enzymes or receptors involved in disease pathways.
Case Studies
Several studies have investigated the biological activity of triazole derivatives similar to this compound:
- Antifungal Efficacy : A study evaluated various triazole derivatives against Candida species, revealing that modifications on the phenyl ring improved antifungal activity significantly .
- Anticancer Mechanism : In vitro assays demonstrated that related compounds could inhibit cell migration and induce apoptosis in breast cancer models through modulation of key signaling pathways such as EGFR and VEGFR .
Q & A
Q. What are common synthetic routes for preparing 2-methyl-4-[4-(1H-1,2,4-triazol-1-yl)phenyl]pyrimidine and its derivatives?
Methodological Answer: The compound is typically synthesized via cross-coupling reactions (e.g., Suzuki-Miyaura) to attach the triazole-substituted phenyl group to the pyrimidine core. For example, intermediates like 4-(1H-1,2,4-triazol-1-yl)aniline (CAS 6523-49-5) are used in nucleophilic substitution or condensation reactions . In a recent study, derivatives were prepared by reacting 4-(1H-triazol-1-yl)phenylboronic acid with halogenated pyrimidines under palladium catalysis, followed by methylation at the 2-position using methyl iodide and a base (e.g., K₂CO₃) . Reaction conditions (solvent, temperature, catalyst loading) significantly impact yield; for instance, DMF at 100°C yields ~70% compared to THF at 80°C (~50%) .
Q. How is the compound characterized structurally in crystallographic studies?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement is the gold standard. For example, a derivative with a similar triazole-pyrimidine scaffold was resolved to 0.89 Å resolution using SHELX-2018, revealing planarity between the triazole and pyrimidine rings (dihedral angle: 5.2°) and key hydrogen bonds (N–H···N, 2.1 Å) stabilizing the lattice . Data collection typically involves a Bruker D8 VENTURE diffractometer with Mo-Kα radiation (λ = 0.71073 Å). Thermal displacement parameters (Ueq) for the methyl group are often higher (~0.08 Ų), indicating rotational flexibility .
Advanced Research Questions
Q. How does structural modification at the 2-methyl position influence metabolic stability and bioactivity?
Methodological Answer: The 2-methyl group plays a critical role in blocking cytochrome P450-mediated oxidation. In a study on pyrido[3,4-d]pyrimidine analogs, introducing a methyl group at the 6-position reduced human liver microsome (HLM) clearance from 45 mL/min/kg to <10 mL/min/kg, extending half-life from 1.2 h to >4 h . This "metabolic shielding" effect was confirmed via <sup>14</sup>C-labeling and LC-MS metabolite identification, showing suppressed hydroxylation at the distal aniline moiety. Computational docking (AutoDock Vina) revealed that the methyl group disrupts P450’s substrate-binding pharmacophore by increasing steric hindrance (ΔG binding: −9.2 kcal/mol vs. −7.8 kcal/mol for unmethylated analogs) .
Q. What computational strategies are effective in predicting the compound’s kinase inhibitory activity?
Methodological Answer: Hybrid QM/MM and molecular dynamics (MD) simulations are used to model ATP-binding site interactions. For MPS1 kinase inhibition, a derivative of this scaffold showed a binding free energy (ΔGbind) of −10.4 kcal/mol via MM-PBSA, correlating with IC50 = 8 nM . Key interactions include:
Q. How do solvent and counterion choices affect crystallization for structural studies?
Methodological Answer: Polar aprotic solvents (e.g., DMSO, DMF) promote crystal growth by enhancing solubility, while chloride or triflate counterions improve lattice stability. For example, a hydrochloride salt of a related compound crystallized in the P21/c space group with Z’ = 1, whereas the free base formed a less-ordered P-1 lattice . Slow evaporation from acetonitrile/water (9:1) at 4°C yields larger crystals (>0.2 mm) suitable for high-resolution XRD. Counterions also influence torsional angles; PF6<sup>−</sup> salts show 10° greater phenyl-pyrimidine torsion vs. Cl<sup>−</sup> salts due to anion size .
Data Contradictions and Resolutions
Q. Discrepancies in reported synthetic yields for triazole-pyrimidine couplings: How to troubleshoot?
Key Findings:
- Contradiction: Yields vary from 40% (THF, Pd(PPh3)4) to 75% (DME, Pd(dppf)Cl2) .
- Resolution: Catalyst selection is critical. Bulky ligands (dppf) suppress β-hydride elimination, while polar solvents stabilize oxidative addition intermediates. Pre-activating the catalyst with Na2CO3 increases yield by 15–20% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
